molecular formula C11H15NO2 B2582588 [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine CAS No. 149917-33-9

[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine

Cat. No.: B2582588
CAS No.: 149917-33-9
M. Wt: 193.246
InChI Key: PAFHHQQXBXCRQR-UHFFFAOYSA-N
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Description

[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine: is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of a dioxolane ring attached to a phenyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine typically involves the reaction of 2-methyl-1,3-dioxolane with a phenylmethanamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve the highest yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product. The compound is then purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.

    Substitution: It can participate in substitution reactions where functional groups on the phenyl ring or the dioxolane ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine: In medicine, this compound is explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activity, making it a candidate for drug development.

Industry: In industrial applications, the compound is used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: This compound shares the dioxolane ring but has a different substitution pattern on the phenyl ring.

    3-(2-Methyl-1,3-dioxolan-2-yl)benzonitrile: Similar in structure but contains a nitrile group instead of a methanamine group.

Uniqueness: [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(13-5-6-14-11)10-4-2-3-9(7-10)8-12/h2-4,7H,5-6,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFHHQQXBXCRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of cyano ketal 19 (290 mg, 1.53 mmol) in dry THF (10 mL) was cooled to 0° C. under a nitrogen atmosphere. Then a solution of 2 M lithium aluminum hydride (3 mmol) in THF was added over a 10-min period. The reaction mixture was stirred for 1.5 h and then ethyl acetate was added followed by slow addition of water to decompose the excess LAH. The reaction mixture was concentrated under reduced pressure. The residue was dissolved in chloroform, washed with brine, dried over anhydrous MgSO4, filtered and concentrated. The residue was purified by column chromatography using chloroform and methanol as an eluent to give 20 (176 mg, yield 60%). 1H NMR (CDCl3, 400 MHz) δ 1.66 (s, 3H), 3.79 (t, J=6 Hz, 2H), 3.88 (s, 2H), 4.04 (t, J=6 Hz, 2H), 7.24-7.42 (m, 4H).
Quantity
290 mg
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reactant
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10 mL
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solvent
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3 mmol
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reactant
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Yield
60%

Synthesis routes and methods II

Procedure details

A mixture of the crude azide (194 mg, 0.88 mmol) in MeOH (5 mL) was hydrogenated in the presence of Pd/C (10%) at rt until completion of the reaction. The reaction mixture was filtered and concentrated under reduced pressure to give the title compound as a pale yellow solid. LC-MS-conditions 02: tR=0.59 min; [M+H]+=194.64.
Name
azide
Quantity
194 mg
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reactant
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5 mL
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catalyst
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Synthesis routes and methods III

Procedure details

A solution of 3-(2-methyl-1,3-dioxolan-2-yl)benzonitrile (65.6 g) in tetrahydrofuran (400 ml) was added to a suspension of lithium aluminum hydride (26.3 g) in tetrahydrofuran (400 ml) with cooling on an ice-water bath under nitrogen stream for 1 hour. The mixture was stirred at room temperature for 2 hours. Ethyl acetate (200 ml) was added slowly with cooling on an ice bath and then ice-water (200 ml) was added very slowly with cooling on an ice bath. The resulting precipitate was removed by filtration. The solvent was removed under reduced pressure. Chloroform (300 ml) was added to the residue. The mixture was washed with water (100 ml) and then dried with magnesium sulfate. The solvent was removed under reduced pressure to afford 3-(2-methyl-1,3-dioxolan-2-yl)benzylamine (57.2 g) (oil).
Quantity
65.6 g
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reactant
Reaction Step One
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26.3 g
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reactant
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400 mL
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solvent
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400 mL
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solvent
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200 mL
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reactant
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[Compound]
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ice water
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200 mL
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reactant
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Synthesis routes and methods IV

Procedure details

To a stirred solution of LiAlH4 (114 mg, 3.6 mmol) in ether at 0° C. was added 3-(2-methyl-1,3-dioxolan-2-yl)benzonitrile (0.57 g, 3.0 mmol). The reaction mixture was stirred for 4 h and quenched with H2O (0.2 mL), 20% NaOH (0.2 mL), brine (0.6 mL). The resulting mixture was stirred for 1 h and filtered over celite and concentrated. The residue was purified by column chromatography (10% MeOH in CHCl3) to provide (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)methanamine (334 mg, 57%).
Quantity
114 mg
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reactant
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0.57 g
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reactant
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